molecular formula C19H17ClN2O2 B2585161 (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide CAS No. 365237-17-8

(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide

Cat. No. B2585161
CAS RN: 365237-17-8
M. Wt: 340.81
InChI Key: GJRKUJOMJRJTRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide, also known as CP-690,550, is a synthetic compound that belongs to the family of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is involved in the regulation of immune responses, hematopoiesis, and inflammation. CP-690,550 has been studied extensively for its potential applications in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide exerts its pharmacological effects by inhibiting the activity of JAK1 and JAK3, which are involved in the signaling pathways of several cytokines. By inhibiting these pathways, this compound can reduce the activity of T cells, B cells, and natural killer cells, which are involved in the pathogenesis of autoimmune diseases. This compound has been shown to be a selective inhibitor of JAK3, which is predominantly expressed in immune cells, and has minimal effects on JAK1 and JAK2, which are expressed in a variety of tissues.
Biochemical and Physiological Effects
This compound has been shown to reduce the levels of several cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the pathogenesis of autoimmune diseases. By reducing the activity of T cells, B cells, and natural killer cells, this compound can also reduce the levels of autoantibodies and pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6). This compound has also been shown to reduce the infiltration of immune cells into inflamed tissues, such as the synovium in rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide is its selectivity for JAK3, which makes it a potentially safer alternative to non-selective JAK inhibitors, such as tofacitinib, which can cause adverse effects, such as infections, malignancies, and cardiovascular events. However, this compound has also been shown to cause adverse effects, such as anemia, thrombocytopenia, neutropenia, and infections, in some patients. Another limitation of this compound is its low solubility and bioavailability, which can limit its efficacy in vivo.

Future Directions

(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide has shown promising results in preclinical and clinical studies for its potential applications in treating autoimmune diseases. However, further studies are needed to determine its long-term safety and efficacy, as well as its potential applications in other diseases, such as cancer and viral infections. Some of the future directions for this compound research include:
1. Developing more potent and selective JAK3 inhibitors with improved solubility and bioavailability.
2. Investigating the effects of this compound on other immune cells, such as dendritic cells and macrophages.
3. Studying the potential applications of this compound in combination with other drugs, such as biologics and small molecules.
4. Investigating the effects of this compound on the microbiome and the gut-brain axis.
5. Developing biomarkers for predicting the response to this compound and monitoring its efficacy and safety.
In conclusion, this compound is a synthetic compound that belongs to the family of Janus kinase (JAK) inhibitors. This compound has been extensively studied for its potential applications in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound exerts its pharmacological effects by inhibiting the activity of JAK1 and JAK3, which are involved in the signaling pathways of several cytokines. This compound has shown promising results in preclinical and clinical studies, but further studies are needed to determine its long-term safety and efficacy, as well as its potential applications in other diseases.

Synthesis Methods

(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chlorobenzonitrile with 2-propan-2-yloxyphenylboronic acid in the presence of a palladium catalyst to form 2-cyano-3-(2-propan-2-yloxyphenyl)benzonitrile. The resulting compound is then reacted with 2-chloro-N-(4-piperidinyl)acetamide in the presence of a base to form the final product, this compound.

Scientific Research Applications

(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide has been extensively studied for its potential applications in treating autoimmune diseases. In preclinical studies, this compound has been shown to inhibit the activation of JAK1 and JAK3, which are involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting these pathways, this compound can reduce the activity of T cells, B cells, and natural killer cells, which are involved in the pathogenesis of autoimmune diseases.

properties

IUPAC Name

(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-13(2)24-18-10-6-3-7-14(18)11-15(12-21)19(23)22-17-9-5-4-8-16(17)20/h3-11,13H,1-2H3,(H,22,23)/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRKUJOMJRJTRZ-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.